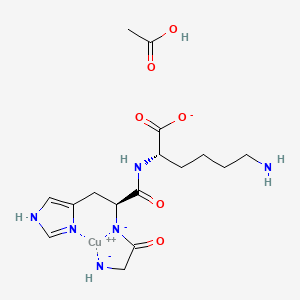
N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex,acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate is a coordination compound where copper is complexed with a tripeptide ligand. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and materials science. The presence of copper in the complex can impart unique catalytic and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate typically involves the following steps:
Peptide Synthesis: The tripeptide N2-(N-glycyl-L-histidyl)-L-Lysine is synthesized using standard peptide synthesis techniques, such as solid-phase peptide synthesis.
Complexation with Copper: The synthesized peptide is then reacted with a copper(II) salt, such as copper(II) acetate, in an aqueous or methanolic solution. The reaction is usually carried out at room temperature with constant stirring.
Purification: The resulting copper complex is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic route. This includes optimizing reaction conditions for large-scale synthesis, ensuring high yield and purity, and implementing efficient purification processes. Automation and continuous flow synthesis techniques may also be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, potentially oxidizing other substrates.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the complex.
Coordination: The complex can coordinate with additional ligands or substrates, forming larger coordination assemblies.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Ligand exchange reactions can be carried out using various ligands such as amines, phosphines, or other peptides.
Coordination: Additional ligands such as water, ammonia, or organic molecules can be used to form coordination complexes.
Major Products
Oxidation: Oxidized forms of the complex or the substrates involved.
Substitution: New copper complexes with different ligands.
Coordination: Larger coordination assemblies or networks.
Aplicaciones Científicas De Investigación
N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to the catalytic properties of the copper center.
Biology: Studied for its potential role in biological systems, including enzyme mimetics and metalloprotein models.
Medicine: Investigated for its potential therapeutic applications, such as antimicrobial agents or anticancer drugs.
Industry: Utilized in materials science for the development of novel materials with unique properties, such as conductive or magnetic materials.
Mecanismo De Acción
The mechanism by which N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate exerts its effects involves the interaction of the copper center with various molecular targets. The copper can participate in redox reactions, coordinate with biological molecules, and catalyze chemical transformations. These interactions can affect cellular processes, enzyme activities, and molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N2-(N-glycyl-L-histidyl)-L-Lysine, nickel complex, acetate
- N2-(N-glycyl-L-histidyl)-L-Lysine, zinc complex, acetate
- N2-(N-glycyl-L-histidyl)-L-Lysine, cobalt complex, acetate
Uniqueness
N2-(N-glycyl-L-histidyl)-L-Lysine, copper complex, acetate is unique due to the specific properties imparted by the copper center. Copper’s redox activity, coordination chemistry, and biological relevance distinguish it from similar complexes with other metal centers. This uniqueness makes it particularly valuable in applications requiring catalytic activity, redox reactions, and biological interactions.
Propiedades
Fórmula molecular |
C16H25CuN6O6- |
|---|---|
Peso molecular |
460.95 g/mol |
Nombre IUPAC |
copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate |
InChI |
InChI=1S/C14H23N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);1H3,(H,3,4);/q-1;;+2/p-2/t10-,11-;;/m0../s1 |
Clave InChI |
LLUWJEZXXILAIM-ULEGLUPFSA-L |
SMILES isomérico |
CC(=O)O.C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |
SMILES canónico |
CC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


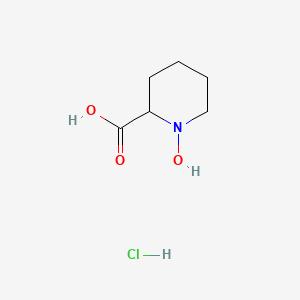
![1,5-bis[(3,5-diphenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B15248973.png)
![tert-butyl (3aS,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B15248994.png)
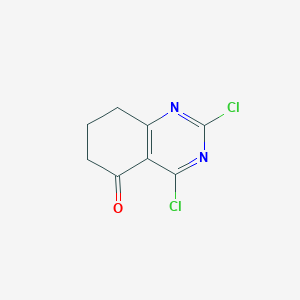

![7-Benzyl9-tert-butyl3-oxa-7,9-diazabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B15249020.png)
![1H-Pyrrolo[2,3-b]quinoxaline-3-carbonitrile, 2-amino-1-(2-phenylethyl)-](/img/structure/B15249021.png)
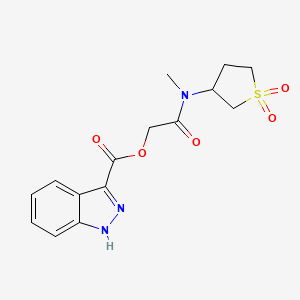
![6-Amino-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B15249030.png)
![5-[4-(3,5-dicarboxyphenyl)-3-hydroxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15249032.png)
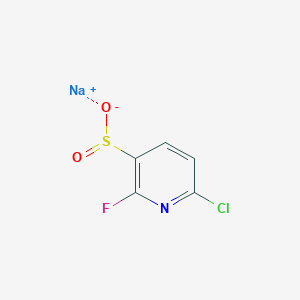
![6-Fluoro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15249057.png)
![1,2-Diphenylcyclobuta[b]anthracene](/img/structure/B15249065.png)

